(4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one is a complex organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring, phenyl groups, and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methylphenol with ethylene oxide to form 2-(4-methylphenoxy)ethanol. This intermediate is then reacted with 3-bromobenzaldehyde to yield 3-[2-(4-methylphenoxy)ethoxy]benzaldehyde. The final step involves the cyclization of this intermediate with 4-methylphenylacetic acid and ammonium acetate under acidic conditions to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazole ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Saturated oxazole compounds.
Substitution: Phenyl rings substituted with various functional groups like halogens or alkyl groups.
Scientific Research Applications
(4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Bisphenol A: Phenol derivatives with similar ether linkages.
Oxazole Derivatives: Compounds with the oxazole ring structure.
Uniqueness
(4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds
Properties
IUPAC Name |
(4E)-4-[[3-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-18-6-10-21(11-7-18)25-27-24(26(28)31-25)17-20-4-3-5-23(16-20)30-15-14-29-22-12-8-19(2)9-13-22/h3-13,16-17H,14-15H2,1-2H3/b24-17+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENUQKPNSDANFU-JJIBRWJFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=CC=C3)OCCOC4=CC=C(C=C4)C)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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